(3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol
Overview
Description
(3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a hydroxyl group, and a benzyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol typically involves asymmetric 1,3-dipolar cycloaddition reactions. One common method includes the reaction of (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam with an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . This reaction proceeds without the need for chromatography, and subsequent reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation yields the desired product.
Industrial Production Methods
For large-scale production, the synthesis can be optimized to increase yield and reduce by-products. Industrial methods often involve the use of sodium hydroxide as an alkali and methanol as a solvent . The process is designed to be simple and convenient, making it suitable for both small-scale laboratory preparation and large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LAH) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of purine nucleoside phosphorylase, an enzyme involved in nucleotide metabolism . This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for certain diseases.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: A similar compound used as an intermediate in the synthesis of bioactive molecules.
(3R,4R)-4-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(4-hydroxy-3-methoxybenzyl)dihydro-2(3H)-furanone: Another related compound with applications in organic synthesis.
Uniqueness
What sets (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol apart is its unique combination of functional groups, which allows for diverse chemical modifications and applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical development.
Properties
IUPAC Name |
(3R,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-11-7-13(8-12(11)15)6-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYUBSUGHRDQSN-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468880 | |
Record name | (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253129-03-2 | |
Record name | (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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